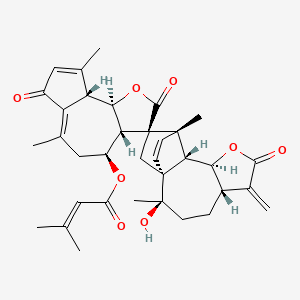
Phospholene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one,6-[3-(2-aminoethyl)-10-cyclohexyl-3,6-dihydroxy-4-(phosphonooxy)-1,7,9-decatrienyl]-5-ethyl-5,6-dihydro-(9CI) is a natural product found in Streptomyces hygroscopicus with data available.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Phospholene and its derivatives, particularly in the form of phosphorescent organic light-emitting diodes (PhOLEDs), have shown significant potential in the development of advanced display and lighting technologies. These materials exhibit high quantum efficiency and can be used as host materials for triplet guest emitters in PhOLEDs, contributing to the advancement of small-molecular organic host materials (Tao, Yang, & Qin, 2011).
Organophosphorus Compounds in Electronics
Phospholene, as a part of organophosphorus compounds, has been employed in various electronic devices. This includes applications in OLEDs, organic photovoltaic cells (OPV cells), dye-sensitized solar cells (DSSCs), organic field-effect transistors (OFETs), and electrochromic cells (Joly, Bouit, & Hissler, 2016).
Optoelectronic Materials
Phospholene-based π-conjugated derivatives are promising candidates for optoelectronic materials. These materials have been synthesized for use in organic solar cells, demonstrating their potential in energy conversion applications (Matano, 2015).
Energy Conversion and Storage
Recent studies have explored the use of phosphorene, a form of phospholene, in energy conversion and storage devices. Phosphorene's large interlayer spacing allows for the intercalation/deintercalation of larger ions, showing promise for high electrochemical performance in applications like lithium-ion and sodium-ion batteries (Pang et al., 2018).
Sensing Applications
Phosphorene has been utilized in various sensing applications, including gas, humidity, photo-detection, bio-sensing, and ion sensing. Its unique "puckered" lattice structure offers advantages over other materials like graphene (Yang et al., 2018).
Phospholene Oxides in Chemistry
Research on the isomerization and applications of phospholene oxides has provided insights into their use in chemical transformations and coordination chemistry (Herbay et al., 2018).
Biomedical Applications
Although not directly related to phospholene, its variant phosphorene (black phosphorus) has shown potential in biomedical applications such as biosensing, drug delivery, and cancer therapies due to its unique optical, mechanical, and electrical properties (Choi et al., 2018).
properties
Product Name |
Phospholene |
|---|---|
Molecular Formula |
C4H7P |
Molecular Weight |
86.07 g/mol |
IUPAC Name |
3,4-dihydro-2H-phosphole |
InChI |
InChI=1S/C4H7P/c1-2-4-5-3-1/h3H,1-2,4H2 |
InChI Key |
JHYNEQNPKGIOQF-UHFFFAOYSA-N |
SMILES |
C1CC=PC1 |
Canonical SMILES |
C1CC=PC1 |
synonyms |
phospholine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B1262411.png)
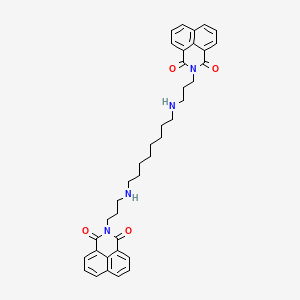


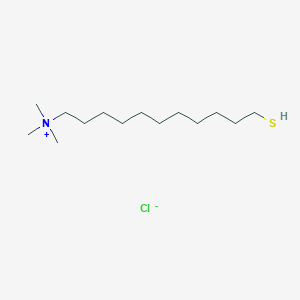
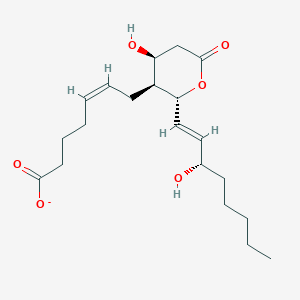


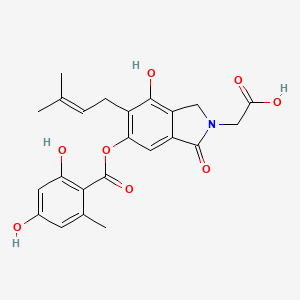
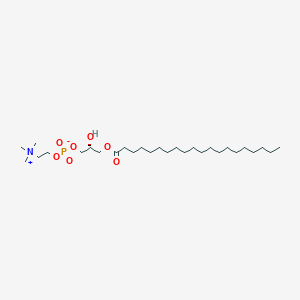
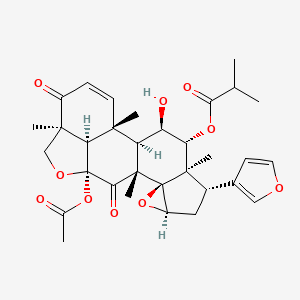
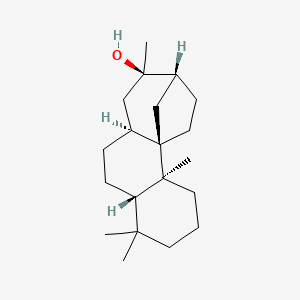
![(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid](/img/structure/B1262432.png)
